(6S)-6-(4-Oxopentyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(4-Oxopentyl)oxan-2-one is a chemical compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The specific structure of this compound includes a pentyl side chain with an oxo group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Oxopentyl)oxan-2-one typically involves the formation of the oxanone ring followed by the introduction of the pentyl side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxanone ring through cyclization of appropriate precursors.
Side Chain Introduction: Addition of the pentyl side chain via alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, optimized for yield and purity. This may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Oxopentyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the oxo group to other functional groups.
Reduction: Reduction of the oxo group to an alcohol.
Substitution: Replacement of functional groups on the oxanone ring or the pentyl side chain.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and as a pharmacophore.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Oxopentyl)oxan-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(4-Oxopentyl)oxan-2-one: Unique due to its specific side chain and ring structure.
Other Oxanones: Compounds with similar ring structures but different side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other oxanones.
Properties
CAS No. |
36288-49-0 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(6S)-6-(4-oxopentyl)oxan-2-one |
InChI |
InChI=1S/C10H16O3/c1-8(11)4-2-5-9-6-3-7-10(12)13-9/h9H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
WQAWFRFKWGDNIA-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)CCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CC(=O)CCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.